molecular formula C21H26N8O6S2 B037574 Cefclidin CAS No. 114013-51-3

Cefclidin

Cat. No. B037574
M. Wt: 550.6 g/mol
InChI Key: JUVHVMCKLDZLGN-TVNFHGJBSA-N
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Description

Cefclidin, also known as cefaclidine or E1040, is a cephalosporin antibiotic . It is a broad-spectrum fourth-generation cephalosporin antibiotic .


Synthesis Analysis

Cefclidin was synthesized labelled with carbon-14, starting from bromo[1-14 C]acetic acid . The specific activity of the synthesized Cefclidin was 3.43 MBq/mg .


Molecular Structure Analysis

Cefclidin has a molecular formula of C21H26N8O6S2 . It is structurally related to the third-generation cephalosporins .


Chemical Reactions Analysis

The zwitterionic properties of the C-3’ quaternary cephalosporins like Cefclidin allow rapid penetration through the outer membrane of Gram-negative bacteria . It also has stability to and low affinity for type 1 β-lactamases in the periplasmic space .


Physical And Chemical Properties Analysis

Cefclidin has a molecular weight of 550.61 g/mol . It has a complex structure with a high degree of complexity, as indicated by a complexity score of 1070 .

Scientific Research Applications

  • Antibacterial Properties : Cefclidin exhibits low affinities for Class I beta-lactamase and rapid penetration through Gram-negative bacilli membranes, making it a potential candidate for antibacterial applications (Pechère, Wilson, & Neu, 1995).

  • Activity Against Pseudomonas aeruginosa : It has a four-fold higher activity against Pseudomonas aeruginosa compared to its aminothiazolyl counterpart, attributed to its lower affinity for cephalosporinase and increased hydrophilicity (Watanabe & Sugiyama, 1992).

  • Efficacy in Treating Infections : Cefclidin (E1040) has been identified as a new injectable cephalosporin with potent antipseudomonal activity, useful in the treatment of various bacterial infections (Sugiyama, Woolley, Mizuo, & Yamauchi, 1992).

  • Treatment of Bacterial Prostatitis : It has shown 100% efficacy in treating acute bacterial prostatitis caused by gram-negative rods (Suzuki, Horiba, Naide, & Hibi, 1992).

  • Urinary Tract Infections : Cefclidin effectively eradicates bacteria and prevents infection stones in urinary tract infections caused by Pseudomonas aeruginosa and Proteus mirabilis (Satoh, Munakata, Takeuchi, & Yoshida, 1994).

  • Resistance to Enzymatic Hydrolysis : It exhibits high activity against Pseudomonas aeruginosa resistant to several beta-lactams due to its resistance to enzymatic hydrolysis (Watanabe, Hiruma, & Katsu, 1992).

  • Central Nervous System Effects : Cefclidin did not show a consistent effect on the central nervous system in animal models (Kaneko et al., 1993).

  • Efficacy in Hematopoietic Disorders : It has an efficacy rate of 55.6% in treating severe infections in patients with hematopoietic disorders (Tatsumi et al., 1992).

  • Bactericidal Activity : Cefclidin shows strong bactericidal activity against Pseudomonas aeruginosa without causing significant regrowth or emergence of resistant variants (Watanabe & Katsu, 1992).

  • Side Effects : It may cause disseminated maculopapular eruptions in some volunteers, potentially mediated by delayed type hypersensitivity reactions (Tone et al., 1992).

  • Clinical Strain Efficacy : Cefclidin demonstrated rapid bactericidal activity against a clinical strain of Citrobacter freundii in an in vitro model system (Watanabe & Katsu, 1992).

Future Directions

Cefclidin exhibits strong antibacterial activity against glucose non-fermentative bacillus bacteria, but is ineffective against gram-positive cocci . The future research directions could focus on improving its effectiveness against a broader range of bacteria .

properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-[(4-carbamoyl-1-azoniabicyclo[2.2.2]octan-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N8O6S2/c1-35-26-11(14-25-20(23)37-27-14)15(30)24-12-16(31)28-13(18(32)33)10(9-36-17(12)28)8-29-5-2-21(3-6-29,4-7-29)19(22)34/h12,17H,2-9H2,1H3,(H5-,22,23,24,25,27,30,32,33,34)/b26-11-/t12-,17-,21?,29?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVHVMCKLDZLGN-TVNFHGJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]45CCC(CC4)(CC5)C(=O)N)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]45CCC(CC4)(CC5)C(=O)N)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80147023
Record name Cefclidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefclidin

CAS RN

105239-91-6, 114013-51-3
Record name Cefclidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105239-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefclidin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105239916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Petrolite E 1040
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114013513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefclidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFCLIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78963CJ0OG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
438
Citations
N Kato, K Sawa, Y Muto, K Watanabe… - …, 1992 - fa.chemotherapy.or.jp
The activity of a new parenteral cephalosporin, cefclidin (CFCL), was compared with those of ceftazidime (CAZ), cefotaxime (CTX), cefpiramide (CPM), and cefotiam (CTM) against …
Number of citations: 2 fa.chemotherapy.or.jp
NAOAKI WATANABE, K KATSU - The Journal of Antibiotics, 1992 - jstage.jst.go.jp
… model system, whereas the bactericidal activity of cefclidin was observed during the 12-hour … ceftazidime but not cefclidin. The affinity of cefclidin for the /Mactamase isolated from these …
Number of citations: 2 www.jstage.jst.go.jp
N Watanabe, R Hiruma, K Katsu - Journal of Antimicrobial …, 1992 - academic.oup.com
… Of the compounds tested, cefclidin showed the lowest affinity … Thirteen strains resistant to cefclidin were also resistant to both … , which hydrolyzed cefclidin, was detected in the cefclidin-…
Number of citations: 13 academic.oup.com
K Hara, S Kohno, H Koga, T Oe… - …, 1993 - tohoku.pure.elsevier.com
We carried out a well-controlled trial to evaluate the efficacy, safety, and usefulness of cefclidin (CFCL) in bacterial pneumonia, using ceftazime (CAZ) as the reference drug. Either drug …
Number of citations: 3 tohoku.pure.elsevier.com
N Watanable, K Katsu - Journal of Antimicrobial Chemotherapy, 1992 - academic.oup.com
… cefclidin neither marked regrowth nor emergence of resistant variants was observed. The affinity of cefclidin … new (ilactams, and cefclidin was hydrolyzed more slowly than ceftazidime at …
Number of citations: 6 academic.oup.com
NAOAKI WATANABE, I SUGIYAMA - The Journal of Antibiotics, 1992 - jstage.jst.go.jp
… of cefclidin washigher than that of its counterpart. The antipseudomonal activity of cefclidin, … secondarily from good penetration of cefclidin through the outer membranedue to increased …
Number of citations: 5 www.jstage.jst.go.jp
M Fujimoto, K Katsu, T Kaneko… - …, 1992 - fa.chemotherapy.or.jp
An examination of some general pharmacological effects of cefclidin (CFCL) and (CEZ) cefazolin had been made. A range of standard pharmacological tests were used to investigate …
Number of citations: 4 fa.chemotherapy.or.jp
T Tone, Z Ikezawa, K Nishioka, S Aoki… - The Journal of …, 1992 - Wiley Online Library
… ) reactions to cefclidin. No such eruption was observed in the phase II trial of cefclidin where … and weeks 3, 5, 7 after the initiation of cefclidin. Fluorescein and/or oxybuprocain may affect …
Number of citations: 6 onlinelibrary.wiley.com
I Sugiyama, GT Woolley, H Mizuo… - Journal of Labelled …, 1992 - Wiley Online Library
Cefclidin (E1040), a new injectable cephalosporin with potent antipseudomonal activity, was synthesized labelled with carbon‐14, starting from bromo[1‐ 14 C]acetic acid according to …
K Suzuki, M Horiba, Y Naide, H Hibi - Hinyokika kiyo. Acta Urologica …, 1992 - europepmc.org
Cefclidin (CFCL), a new injectable cephem antibiotic, was used in the treatment of bacterial prostatitis. Concentration in prostatic fluid (PF): One hour after the iv administration of 1 g of …
Number of citations: 2 europepmc.org

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